

vapor pressure and density of dimethyldioxane

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Compound Focus: Dimethyldioxane

CAS No.: 15176-21-3

Cat. No.: S1504986

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Physical Property Data at a Glance

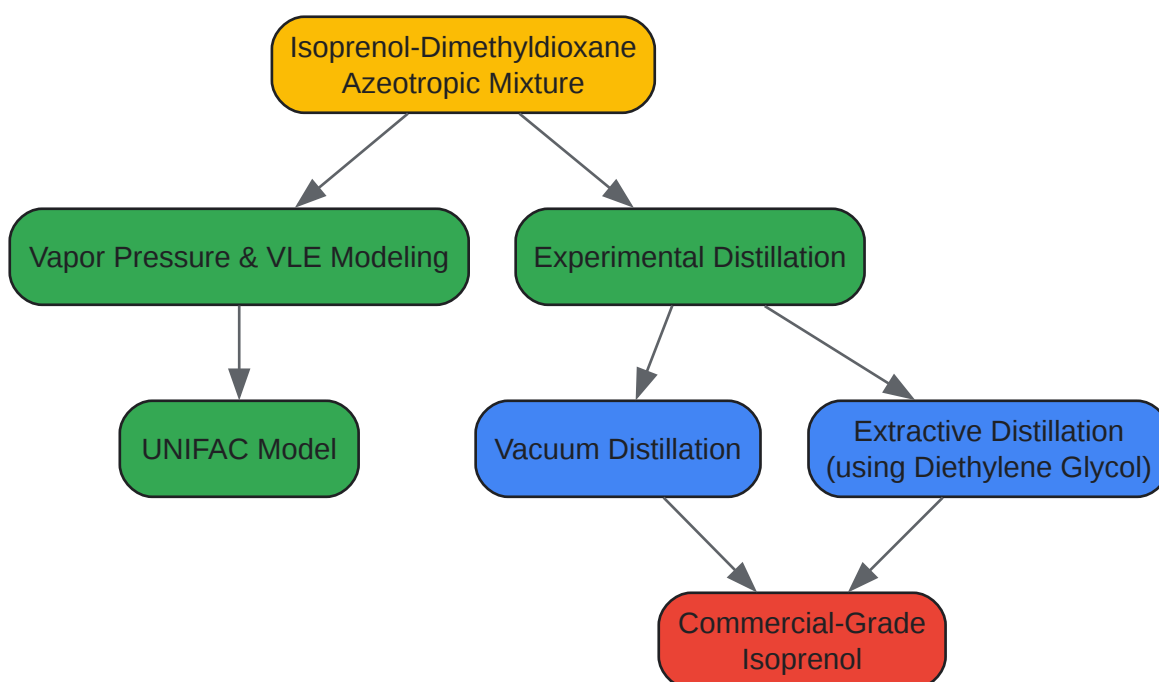
The table below summarizes the key quantitative data found for **dimethyldioxane**. Please note that some values, such as density, are reported differently across sources.

Property	Value	Conditions / Notes	Source
Molecular Formula	C ₆ H ₁₂ O ₂	-	[1] [2] [3]
Molecular Weight	116.16 - 116.18 g/mol	-	[1] [2] [3]
Boiling Point	115.5 - 134.4 °C	At 760 mmHg; variation may be due to different isomers.	[1] [3]
Density	0.903 - 0.914 g/cm ³	Liquid	[1] [3]
Flash Point	23.8 - 34.8 °C	-	[1] [3]
Vapor Pressure	10 mmHg	At 25°C	[1]
Antoine Parameters	A = 4.69235, B = 1805.43, C = -21.161	For 4,4-dimethyl-1,3-dioxane (CAS 766-15-4). P in bar, T in K. Valid range: 363.5 to 406.5 K.	[2]

Experimental Context and Workflows

While full, step-by-step protocols are not provided, the search results describe the following experimental approaches and findings.

- **Separation of an Azeotropic Mixture:** A key study investigated separating isoprenol from an azeotropic mixture with 4,4-**dimethyldioxane**-1,3. The workflow for this process is summarized in the diagram below. [4]

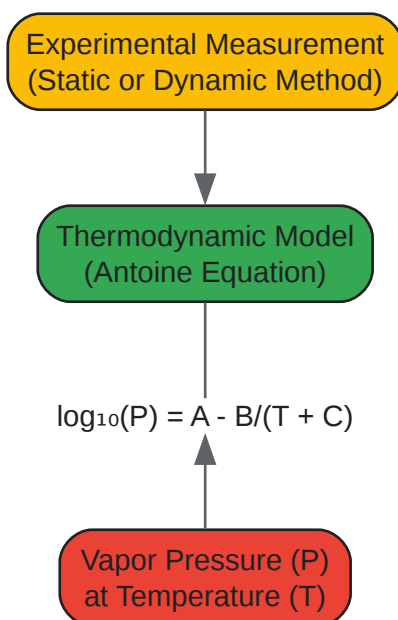


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Workflow for separating isoprenol-**dimethyldioxane** azeotrope.

The study found that the azeotrope is sensitive to pressure and disappears at pressures below **150 mm·Hg** or above **1100 mm·Hg**. Using diethylene glycol as an extractive agent decreased isoprenol's volatility, and combining this with vacuum conditions achieved a relative volatility coefficient (α_{12}) of **0.415**. [4]

- **Vapor Pressure Measurement and Modeling:** The vapor pressure data for the 4,4-dimethyl-1,3-dioxane isomer was determined experimentally and correlated using the **Antoine Equation**. [2] The relationship between the scientific modeling and calculation is shown below.



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Process from experimental data to vapor pressure calculation.

Safety and Handling Information

For researchers working with this compound, please note the following safety information:

- **Hazards:** **Dimethyldioxane** is a **flammable liquid** with a flash point as low as 23.8°C [3]. It is moderately toxic by ingestion, mildly toxic by inhalation, and can cause skin and eye irritation [1].
- **Transport Classification:** It is classified as a **UN 2707, Class 3 Flammable Liquid**, with specific packing groups (II or III) depending on its properties [5].
- **Fire Fighting:** In case of fire, use foam, CO₂, or dry chemical. It can form explosive vapor-air mixtures and its vapors are heavier than air, meaning they may travel along the ground to an ignition source [1] [6].

A Guide for Practical Application

The data and context provided can be applied in several ways:

- **Process Design:** The information on breaking the isoprenol-**dimethyldioxane** azeotrope is directly applicable for designing purification processes in a chemical plant or laboratory [4].

- **Property Estimation:** Use the provided Antoine equation parameters to calculate the vapor pressure of 4,4-dimethyl-1,3-dioxane at various temperatures for modeling and simulation work [2].
- **Risk Assessment:** The safety data is crucial for writing standard operating procedures (SOPs) and conducting risk assessments before handling the chemical.

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